![molecular formula C12H18N2O B13217535 3-[(Benzylamino)methyl]pyrrolidin-3-ol](/img/structure/B13217535.png)
3-[(Benzylamino)methyl]pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Benzylamino)methyl]pyrrolidin-3-ol is a chemical compound with the molecular formula C12H19ClN2O. It is known for its unique structure, which includes a pyrrolidine ring substituted with a benzylamino group and a hydroxyl group. This compound is often used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Benzylamino)methyl]pyrrolidin-3-ol typically involves the reaction of benzylamine with a suitable pyrrolidine derivative. One common method involves the reductive amination of pyrrolidin-3-one with benzylamine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Benzylamino)methyl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the benzylamino group.
Substitution: The benzylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the benzylamino group may result in a variety of substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(Benzylamino)methyl]pyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials due to its versatile reactivity.
Wirkmechanismus
The mechanism by which 3-[(Benzylamino)methyl]pyrrolidin-3-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The benzylamino group can form hydrogen bonds or electrostatic interactions with target molecules, while the pyrrolidine ring provides structural stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(Methylamino)methyl]pyrrolidin-3-ol: Similar structure but with a methyl group instead of a benzyl group.
3-[(Ethylamino)methyl]pyrrolidin-3-ol: Similar structure but with an ethyl group instead of a benzyl group.
3-[(Phenylamino)methyl]pyrrolidin-3-ol: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
3-[(Benzylamino)methyl]pyrrolidin-3-ol is unique due to the presence of the benzylamino group, which imparts distinct chemical and biological properties. The benzyl group can enhance the compound’s lipophilicity and ability to interact with hydrophobic regions of target molecules, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C12H18N2O |
|---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
3-[(benzylamino)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C12H18N2O/c15-12(6-7-13-9-12)10-14-8-11-4-2-1-3-5-11/h1-5,13-15H,6-10H2 |
InChI-Schlüssel |
ZEBKTLRXRLSWRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1(CNCC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



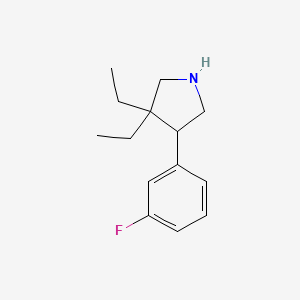

![7-Fluoro-octahydropyrrolo[1,2-a]piperazine](/img/structure/B13217500.png)
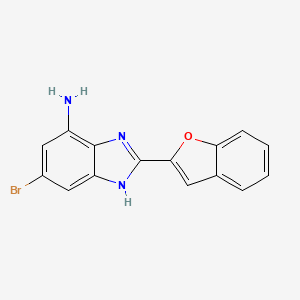
![2-[(butan-2-yl)amino]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B13217508.png)
![1-[(tert-Butoxy)carbonyl]-2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylic acid](/img/structure/B13217511.png)
![1-(Propan-2-yl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-one](/img/structure/B13217520.png)

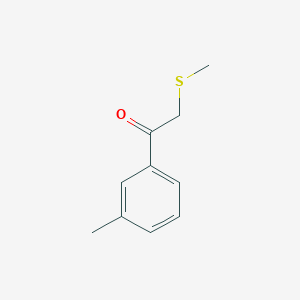

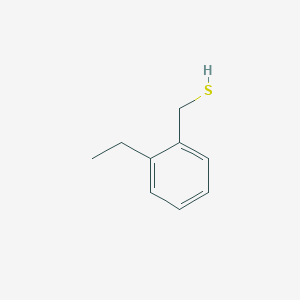
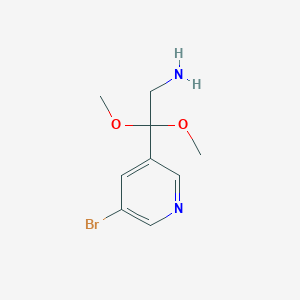
![5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-carboxylic acid](/img/structure/B13217551.png)
